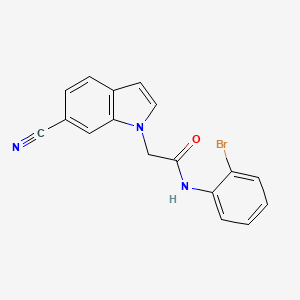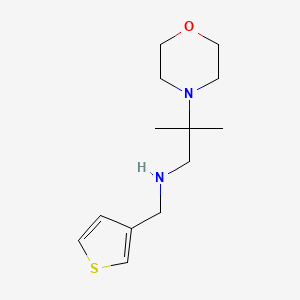![molecular formula C15H13Br2NO3 B14891436 3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[221]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- is a complex organic compound characterized by its bicyclic structure and the presence of a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then subjected to hydrolysis to yield the carboxylic acid.
The next step involves the introduction of the 2,4-dibromophenyl group. This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the 2,4-dibromophenyl group is attached to the bicyclic core. The final step is the formation of the amide bond, which can be accomplished using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 2,4-dibromophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares the same bicyclic core but lacks the 2,4-dibromophenyl group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has an additional carboxylic acid group and forms an anhydride.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This compound has an aldehyde group instead of the carboxylic acid group.
Uniqueness
The uniqueness of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- lies in its combination of the bicyclic core with the 2,4-dibromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H13Br2NO3 |
|---|---|
分子量 |
415.08 g/mol |
IUPAC 名称 |
3-[(2,4-dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13Br2NO3/c16-9-3-4-11(10(17)6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) |
InChI 键 |
LCTZCMLCOCBJDW-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C(C2C(=O)NC3=C(C=C(C=C3)Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)

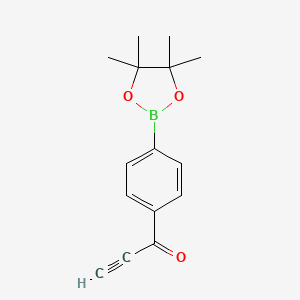
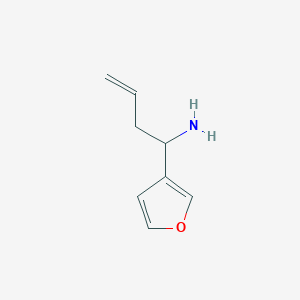
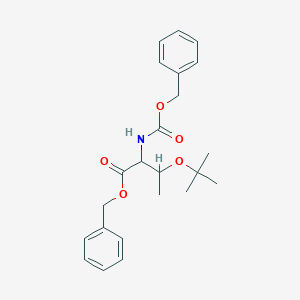
![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
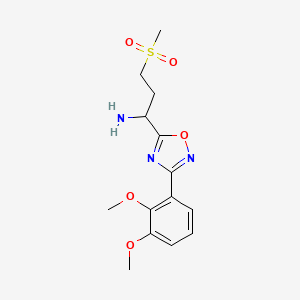
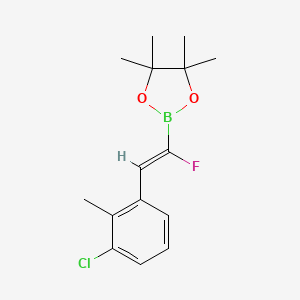

![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
